N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14827163
InChI: InChI=1S/C23H26N6O2/c1-16(2)15-28-20-10-6-5-9-19(20)25-21(28)11-13-24-22(30)12-14-29-23(31)17-7-3-4-8-18(17)26-27-29/h3-10,16H,11-15H2,1-2H3,(H,24,30)
SMILES:
Molecular Formula: C23H26N6O2
Molecular Weight: 418.5 g/mol

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14827163

Molecular Formula: C23H26N6O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide -

Specification

Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
IUPAC Name N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Standard InChI InChI=1S/C23H26N6O2/c1-16(2)15-28-20-10-6-5-9-19(20)25-21(28)11-13-24-22(30)12-14-29-23(31)17-7-3-4-8-18(17)26-27-29/h3-10,16H,11-15H2,1-2H3,(H,24,30)
Standard InChI Key KPWPRNIRKBUNOI-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Introduction

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound featuring a benzimidazole moiety and a benzotriazine derivative. Its molecular formula is C_{23}H_{26}N_{6}O_{2}, with a molecular weight of approximately 442 g/mol, although there seems to be a discrepancy in the reported molecular weight and formula in some sources, which may be due to errors in documentation or calculation.

Structural Features

This compound is characterized by its unique structural features, which include:

  • Benzimidazole Moiety: Known for its diverse biological activities, including antifungal and anti-parasitic properties.

  • Benzotriazine Derivative: Contributes to its chemical reactivity and potential biological activity.

  • Amide and Carbonyl Groups: These functional groups can participate in various organic reactions, enhancing its chemical reactivity.

Synthesis

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Multi-step Organic Reactions: Require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity.

  • Analytical Techniques: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm product formation.

Biological Activity

Compounds containing benzimidazole and benzotriazine are often investigated for their pharmacological effects. Research suggests that this compound may exhibit significant biological activity, particularly in medicinal chemistry. The dual functionality derived from both benzimidazole and benzotriazine moieties provides a broader range of biological activities compared to similar compounds.

Potential Applications

The applications of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide span various fields, including:

  • Pharmaceuticals: Potential therapeutic agent due to its biological activities.

  • Interaction Studies: Understanding its binding affinity to specific receptors or enzymes is crucial for elucidating its mechanisms of action.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamideBenzoxazine ring; carboxamide groupNotable for serotonin receptor antagonism
5-(4-Fluorophenyl)-4-piperidinyl]-1H-benzimidazol-2-oneBenzimidazole core; piperidine ringExhibits distinct binding properties
9-Methyl-3-(2-methylimidazol-1-yl)methyl]-carbazolCarbazole structure; imidazole substitutionDifferent pharmacological profile compared to benzoxazines

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